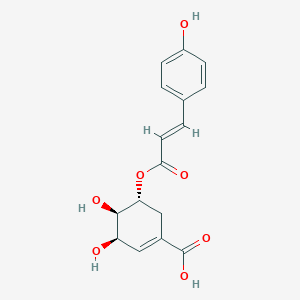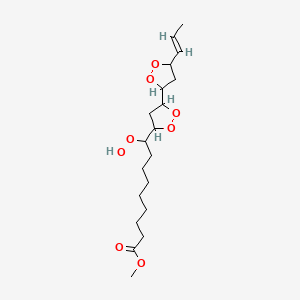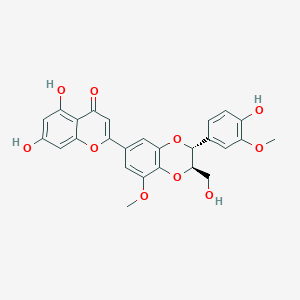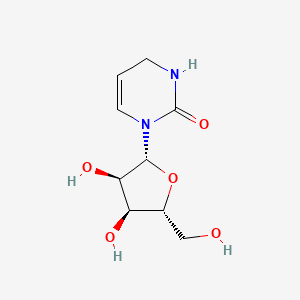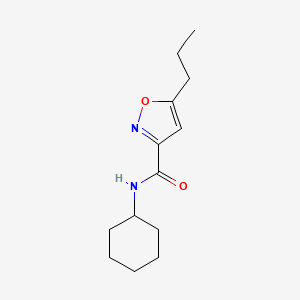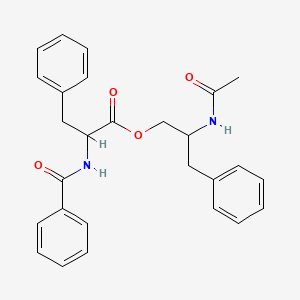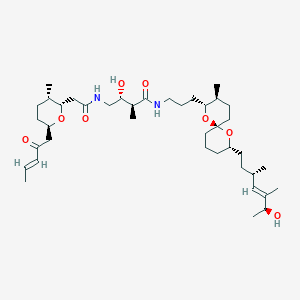
Bistramide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-hydroxy-N-[3-[(2R,3S,6S,8S)-8-[(E,3S,6S)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-2-methyl-4-[[2-[(2S,3S,6R)-3-methyl-6-[(E)-2-oxopent-3-enyl]oxan-2-yl]acetyl]amino]butanamide is a natural product found in Trididemnum cyclops with data available.
Scientific Research Applications
Interaction with Actin
- Actin Binding and Modulation : Bistramide A has been identified as a potent binder to monomeric G-actin, with the ability to disrupt the actin cytoskeleton. This disrupts actin polymerization and depolymerizes filamentous F-actin in vitro, offering a molecular explanation for its antiproliferative effects and marking it as a potential lead for antitumor agents (Statsuk et al., 2005).
- Structural Insights : The X-ray structure of Bistramide A bound to monomeric actin reveals extensive hydrogen-bonding networks and deep penetration into the actin-binding cleft, providing insights into its ability to modulate G-actin polymerization (Rizvi et al., 2006).
Antiproliferative Effects
- Cell Cycle Modulation : Bistramide A exhibits dual mechanisms by inducing blockade in the G1 phase and causing polyploidy, suggesting effects on cell cycle and differentiation (Roussakis et al., 2004).
Synthetic Analogs and Modifications
- Synthetic Analog Development : Efforts have been made to create synthetic analogs of Bistramide A. For instance, a 35-member library of stereoisomers has been synthesized, providing valuable tools for studying actin cytoskeleton and potential therapeutic leads (Wrona et al., 2009).
- Total Synthesis Achievements : Successful total synthesis of Bistramide A has been reported, contributing to the understanding of its structural complexity and potential for pharmaceutical applications (Crimmins & DeBaillie, 2006).
Dual Mode of Action
- Actin Filament Severing and Covalent Modification : Bistramide A operates through a dual mechanism that includes severing of actin filaments and covalent modification of proteins, which significantly enhances its cytotoxicity (Rizvi et al., 2008).
Simplified Analog Development
- Rationally Designed Simplified Analogs : There have been attempts to design simplified analogs of Bistramide A that retain its potent actin-binding properties, highlighting the potential for developing new antiproliferative compounds targeting cancer cell cytoskeleton (Rizvi et al., 2010).
properties
Product Name |
Bistramide A |
|---|---|
Molecular Formula |
C40H68N2O8 |
Molecular Weight |
705 g/mol |
IUPAC Name |
(2S,3R)-3-hydroxy-N-[3-[(2R,3S,6S,8S)-8-[(E,3S,6S)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-2-methyl-4-[[2-[(2S,3S,6R)-3-methyl-6-[(E)-2-oxopent-3-enyl]oxan-2-yl]acetyl]amino]butanamide |
InChI |
InChI=1S/C40H68N2O8/c1-8-11-32(44)23-34-17-15-27(3)37(48-34)24-38(46)42-25-35(45)30(6)39(47)41-21-10-13-36-28(4)18-20-40(50-36)19-9-12-33(49-40)16-14-26(2)22-29(5)31(7)43/h8,11,22,26-28,30-31,33-37,43,45H,9-10,12-21,23-25H2,1-7H3,(H,41,47)(H,42,46)/b11-8+,29-22+/t26-,27-,28-,30-,31-,33-,34+,35-,36+,37-,40-/m0/s1 |
InChI Key |
HXZRMADPDYFMEB-CPBPHPDTSA-N |
Isomeric SMILES |
C/C=C/C(=O)C[C@H]1CC[C@@H]([C@@H](O1)CC(=O)NC[C@@H]([C@H](C)C(=O)NCCC[C@@H]2[C@H](CC[C@@]3(O2)CCC[C@H](O3)CC[C@H](C)/C=C(\C)/[C@H](C)O)C)O)C |
Canonical SMILES |
CC=CC(=O)CC1CCC(C(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)C=C(C)C(C)O)C)O)C |
synonyms |
istramide A bistratene A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-(1-acetylindol-3-yl)methylideneamino]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B1234323.png)
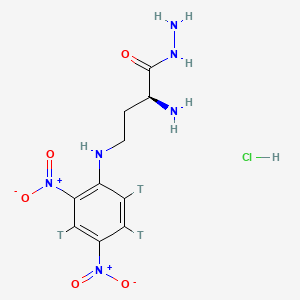
![(5-oxo-4-oxatricyclo[5.2.1.02,6]dec-8-en-3-yl) N-methylcarbamate](/img/structure/B1234325.png)
![N'-[4-[4-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carbonyl]piperazin-1-yl]phenyl]thiophene-2-carboximidamide](/img/structure/B1234326.png)
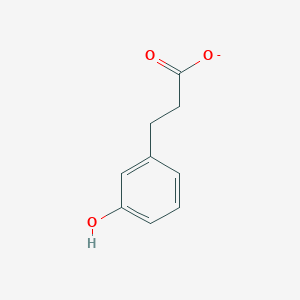
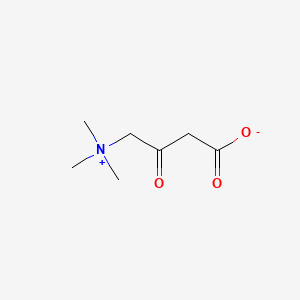
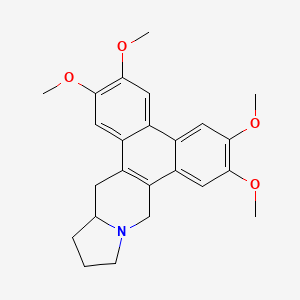
![2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]thio]-1-(1H-indol-3-yl)-2-phenylethanone](/img/structure/B1234332.png)
